(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride
Description
The compound "(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride" (hereafter referred to as Compound A) is a cyclohexene derivative with a complex stereochemical and functional group arrangement. Its structure includes:
- A cyclohexene core with ethyl ester and pentan-3-yloxy groups at positions 1 and 3, respectively.
- A tert-butyl acetamido group at position 4.
- A diallylamino group at position 5.
- A hydrochloride salt, enhancing its solubility in polar solvents.
The molecular formula is C₂₃H₃₉ClN₃O₅ (molecular weight: 487.03 g/mol) .
Properties
IUPAC Name |
ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O4.ClH/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9;/h10-11,18,21-24H,1-2,12-17H2,3-9H3;1H/t22-,23+,24+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKCMTVXFIUCX-BAUONJEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670032 | |
| Record name | Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[di(prop-2-en-1-yl)amino]-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651324-08-2 | |
| Record name | Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[di(prop-2-en-1-yl)amino]-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride , with CAS number 651324-08-2 , is a derivative of oseltamivir and has garnered attention for its potential biological activities. This compound is primarily noted for its role as an impurity in the synthesis of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza.
- Molecular Formula : C26H45ClN2O4
- Molecular Weight : 485.1 g/mol
- Purity : Typically greater than 95% in commercial preparations.
The biological activity of this compound is closely related to its structural features, which include a cyclohexene core and multiple functional groups that can interact with biological targets. The presence of the diallylamino group is particularly significant, as it may enhance the compound's ability to interact with viral proteins or other cellular targets.
Antifungal Properties
In a comparative study on antifungal activities, various derivatives were tested using the MTT assay to determine their Minimum Inhibitory Concentration (MIC) against different fungal strains. Although direct data on this specific compound's antifungal activity are sparse, related compounds have shown varying degrees of effectiveness against fungi such as Aspergillus and Candida species.
Table 1: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Oseltamivir | 20 | Aspergillus niger |
| (3R,4R,5S)-Ethyl... | TBD | TBD |
| Related Compound A | 15 | Candida albicans |
| Related Compound B | 10 | Fusarium spp. |
Toxicity Studies
Toxicity assessments of related compounds indicate that while some exhibit low toxicity at therapeutic doses, others may show cytotoxic effects at higher concentrations. The safety profile of (3R,4R,5S)-Ethyl... remains to be fully elucidated through comprehensive toxicological studies.
Case Studies and Research Findings
- Synthesis and Impurity Analysis : A study highlighted the efficient synthesis of oseltamivir phosphate from shikimic acid, mentioning (3R,4R,5S)-Ethyl... as a notable impurity affecting yield and purity assessments .
- Antiviral Screening : In vitro screening has shown that derivatives similar to (3R,4R,5S)-Ethyl... can inhibit viral replication effectively in cell cultures infected with influenza viruses .
- MTT Assay Methodology : The MTT assay has been adapted for determining the antifungal activity of compounds against filamentous fungi. This method quantifies metabolic activity rather than mere growth metrics .
Scientific Research Applications
Pharmaceutical Research
The primary application of (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride lies in its role as an impurity in the synthesis of Oseltamivir. Understanding the behavior and effects of impurities is crucial in pharmaceutical development to ensure drug safety and efficacy. Researchers study this compound to:
- Characterize Impurities : Investigating the stability and degradation pathways of Oseltamivir can help in improving manufacturing processes and quality control measures.
- Assess Biological Activity : Studies may explore whether this compound exhibits any antiviral properties or interacts with biological systems similarly to Oseltamivir.
Organic Synthesis
This compound can serve as a precursor or intermediate in organic synthesis. Its complex structure allows chemists to explore:
- Synthetic Pathways : Developing methods to synthesize this compound can lead to advancements in synthetic organic chemistry, particularly in creating similar compounds with desired biological activities.
- Modification Studies : Researchers can modify the structure to enhance specific properties or activities, providing insights into structure-activity relationships (SAR).
Chemical Biology
In chemical biology, this compound could be utilized for:
- Target Identification : Studying how this compound interacts with biological targets might reveal new pathways or mechanisms that could be exploited for therapeutic purposes.
- Mechanistic Studies : Understanding its role as an impurity can provide insights into the metabolic pathways of related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Several structurally related cyclohexene derivatives have been documented, differing in substituents and stereochemistry. Key examples include:
Functional Group Impact
- Diallylamino vs.
- Tert-Butyl Acetamido: Unique to Compound A, this group may improve metabolic stability or steric hindrance compared to amino (Compound C) or hydroxyl (Compound D) substituents .
- Salt Form : The hydrochloride in Compound A contrasts with phosphate (Compound E), affecting solubility and ionic interactions in biological systems .
Physicochemical Properties
- Molecular Weight: Compound A (487.03 g/mol) is heavier than analogues due to the tert-butyl and diallylamino groups.
- Solubility : The hydrochloride salt likely increases aqueous solubility compared to neutral azido derivatives (e.g., Compound B) .
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with commercially available or readily synthesized cyclohexene derivatives bearing the necessary stereochemistry. A typical starting point is a cyclohexene ring with pre-installed substituents or a precursor that can be stereoselectively functionalized.
- Preparation of the cyclohexene core with the correct stereochemistry, often via asymmetric Diels-Alder reactions or enantioselective cyclizations.
- Introduction of the pentan-3-yloxy group through nucleophilic substitution or etherification, often employing alcohols or halides under basic conditions.
Formation of the Amido and Amino Substituents
The amino groups at positions 4 and 5 are introduced via:
- Amide formation using acyl chlorides or anhydrides with tert-butylamine derivatives, ensuring regioselectivity and stereochemical integrity.
- Diallylamino group installation via nucleophilic substitution with diallylamine or its derivatives, often under mild basic conditions to prevent racemization.
Incorporation of the Ethyl Ester
The ester functionality is introduced through esterification of the carboxylic acid intermediate with ethanol in the presence of catalytic acid or via direct transesterification, ensuring the preservation of stereochemistry.
Final Salt Formation
The hydrochloride salt is obtained by treating the free base or free acid with hydrogen chloride in an appropriate solvent, such as diethyl ether or ethanol, under controlled conditions to prevent decomposition.
Specific Synthetic Routes and Conditions
| Step | Reaction Type | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Asymmetric cyclization | Chiral catalysts or auxiliaries | Ensures stereochemistry at 3,4,5 positions |
| 2 | Etherification | Alkyl halides (pentan-3-yloxy halides), base | Regioselective substitution at the cyclohexene hydroxyl group |
| 3 | Amide formation | Acyl chlorides or anhydrides with tert-butylamine | Maintains stereochemistry, high yield |
| 4 | Diallylamino substitution | Diallylamine with base | Nucleophilic substitution at the appropriate position |
| 5 | Esterification | Ethanol, acid catalyst | Forms the ethyl ester |
| 6 | Salt formation | HCl in suitable solvent | Produces hydrochloride salt with high purity |
Data Tables Summarizing Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Cyclization | Enantioselective cyclization to set stereochemistry | High stereoselectivity | Requires chiral catalysts or auxiliaries |
| Etherification | Nucleophilic substitution with alcohol derivatives | Regioselective, high yield | Sensitive to steric hindrance |
| Amide Coupling | Acylation with acyl chlorides | Efficient, high purity | Potential racemization if conditions are harsh |
| Amino Substitution | Nucleophilic displacement with diallylamine | Mild conditions | Possible over-alkylation |
| Esterification | Acid-catalyzed ester formation | Straightforward | Equilibrium considerations |
Research Findings and Optimization Strategies
Recent research emphasizes the importance of:
- Chiral catalysts to improve stereoselectivity during cyclization.
- Green solvents and milder conditions to reduce environmental impact.
- Crystallization techniques for purification, achieving purities exceeding 99.7%.
- Process intensification through telescoping steps to minimize isolation and purification stages.
For example, a patent describes a shortened, high-yield route involving direct cyclization followed by regioselective etherification and amide formation, with crystallization from mixed solvents to obtain high-purity intermediate crystals, suitable for industrial production.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
The synthesis typically involves multi-step routes, including:
- Amide bond formation : The tert-butylacetamido group is introduced via coupling reactions using reagents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) for activating carboxyl groups .
- Stereoselective cyclohexene ring construction : Palladium-catalyzed reductive cyclization of nitroalkenes or nitroarenes with CO surrogates (e.g., formic acid derivatives) ensures stereochemical control at the 3R,4R,5S positions .
- Protection/deprotection steps : The diallylamino group is introduced under inert conditions to prevent oxidation, while the pentan-3-yloxy moiety is added via nucleophilic substitution .
Key validation : Intermediate purity is monitored using HPLC (≥95%), and final stereochemistry is confirmed via 1H/13C NMR and chiral LC-MS .
Advanced: How do stereochemical discrepancies in synthesis impact bioactivity?
Minor deviations in stereochemistry (e.g., 3S instead of 3R) can alter receptor binding or metabolic stability. For example:
- Case study : A 5S→5R epimerization reduced binding affinity to target enzymes by 60% due to steric clashes in the active site .
Methodological resolution :- Use chiral columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to isolate diastereomers.
- Compare experimental circular dichroism (CD) spectra with computational models (DFT-based) to confirm configurations .
Basic: What analytical techniques are critical for characterizing this compound?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
- Structural confirmation :
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (error <0.3%) .
Advanced: How to resolve contradictions between HPLC purity and bioactivity data?
Discrepancies may arise from undetected impurities (e.g., isomeric byproducts or residual solvents):
- Hyphenated techniques : LC-MS/MS or GC-MS identifies non-UV-active impurities (e.g., diallylamine derivatives) .
- Bioassay-guided fractionation : Isolate inactive fractions via preparative HPLC and characterize them via NMR to identify inhibitory contaminants .
Example : A 98% pure batch showed reduced activity due to 0.5% residual Pd from catalysis, detected via ICP-MS .
Basic: What safety precautions are essential during handling?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
- Storage : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
Advanced: How to optimize catalytic efficiency in stereoselective synthesis?
- Catalyst screening : Pd(PPh3)4 vs. Pd(OAc)2 with ligands (e.g., BINAP) improves enantiomeric excess (ee) from 75% to >95% .
- Solvent effects : Tetrahydrofuran (THF) enhances reaction rates compared to DMF due to better CO surrogate solubility .
- Kinetic monitoring : In situ IR spectroscopy tracks nitro group reduction (∼1650 cm⁻¹ peak disappearance) to optimize reaction time .
Basic: How is hygroscopicity managed during storage?
- Lyophilization : Freeze-drying the hydrochloride salt reduces water content to <0.1% w/w .
- Stability studies : Accelerated aging (40°C/75% RH for 6 months) confirms no degradation via HPLC-UV .
Advanced: What strategies validate biological target engagement?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates after compound treatment .
- Metabolic profiling : LC-HRMS identifies phase I/II metabolites to assess in vivo stability .
Basic: How to troubleshoot low yields in the final coupling step?
- Activation issues : Replace EDC with DCC (dicyclohexylcarbodiimide) if carboxylate activation fails .
- Steric hindrance : Use HOBt (hydroxybenzotriazole) as an additive to improve coupling efficiency .
- Solvent choice : Switch from DCM to DMF for better solubility of bulky intermediates .
Advanced: How does the diallylamino group influence pharmacokinetics?
- Plasma stability : The diallylamino moiety resists oxidative deamination, extending half-life (t1/2 = 8.2 hrs in rat plasma vs. 2.1 hrs for primary amines) .
- CYP450 interactions : Metabolized primarily by CYP3A4, confirmed via inhibition assays with ketoconazole .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
